4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features both indole and benzoxazinone moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the benzoxazinone ring is known for its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzoxazinone moiety. Key steps may include:
Bromination: Introduction of the bromine atom to the indole ring.
Condensation: Formation of the oxoethyl linkage between the indole and benzoxazinone rings.
Cyclization: Formation of the benzoxazinone ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzoxazinone ring may also contribute to the compound’s biological effects by interacting with different cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin, which also contain the indole ring.
Benzoxazinone Derivatives: Compounds like 2H-1,4-benzoxazin-3(4H)-one itself and its various substituted forms.
Uniqueness
4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to the combination of the indole and benzoxazinone moieties, which may confer distinct biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
4-[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-13-5-6-14-12(9-13)7-8-20(14)17(22)10-21-15-3-1-2-4-16(15)24-11-18(21)23/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGXVRNMOXZJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CN3C(=O)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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